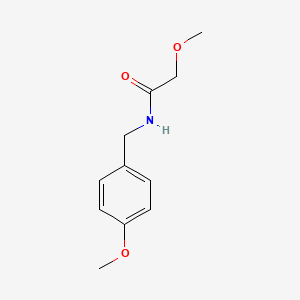

2-methoxy-N-(4-methoxybenzyl)acetamide

Description

2-Methoxy-N-(4-methoxybenzyl)acetamide is an acetamide derivative featuring two methoxy groups: one at the 2-position of the acetamide moiety and another at the para-position of the benzyl substituent. Methoxy groups are known to enhance solubility, influence metabolic stability, and modulate receptor binding interactions, making this compound a candidate for exploration in drug discovery .

Properties

IUPAC Name |

2-methoxy-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-8-11(13)12-7-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUYSYLARYHBLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-methoxy-N-(4-methoxybenzyl)acetamide can be achieved through several routes. One common method involves the reaction of 4-methoxybenzylamine with 2-methoxyacetyl chloride under basic conditions. The reaction typically proceeds as follows:

Reactants: 4-methoxybenzylamine and 2-methoxyacetyl chloride.

Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or chloroform, and stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

2-methoxy-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2-methoxy-N-(4-methoxybenzyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The methoxy and acetamide groups allow the compound to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Benzyl Groups

The benzyl and methoxybenzyl substituents are critical for determining physicochemical and biological properties. Key comparisons include:

Key Observations :

- Methoxy vs. Chloro Substitution : The chloro-substituted analog exhibits a higher melting point than the methoxybenzyl derivative , likely due to stronger intermolecular interactions (e.g., halogen bonding).

- Allyl vs.

FPR2 Agonists and Opioid Analogs

- Pyridazinone Derivatives: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () acts as a potent FPR2 agonist, activating calcium mobilization in neutrophils. The 4-methoxybenzyl group is critical for receptor specificity .

- Methoxyacetyl Fentanyl: 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide () shares the 2-methoxyacetamide backbone but targets opioid receptors, demonstrating how minor structural changes redirect biological activity .

Structure-Activity Relationship (SAR) :

- Methoxy Positioning: Para-methoxy groups on benzyl rings (as in FPR2 agonists) enhance receptor binding, while ortho-methoxy groups (e.g., in opioid analogs) may sterically hinder non-target interactions.

- Backbone Flexibility: Rigid pyridazinone cores in FPR2 agonists contrast with the flexible phenethylpiperidine in fentanyl analogs , underscoring the role of conformational freedom in target selectivity.

Melting Points and Solubility

- Methoxy-substituted compounds (e.g., ) generally exhibit moderate melting points (104–140°C), suggesting crystalline solid states. Chloro-substituted analogs show sharper melting points, indicative of purer crystalline forms.

- Methoxy groups improve aqueous solubility compared to hydrophobic substituents like benzyl or trifluoromethyl groups (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.